Benzenesulfonamide, N,N-dichloro-4-methoxy-
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Overview
Description
Benzenesulfonamide, N,N-dichloro-4-methoxy- is a chemical compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and industrial processes. The presence of the N,N-dichloro and 4-methoxy groups in its structure imparts unique chemical properties that make it valuable for specific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N,N-dichloro-4-methoxy- typically involves the chlorination of benzenesulfonamide derivatives. One common method includes the reaction of benzenesulfonamide with chlorine gas in the presence of a suitable solvent and catalyst. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired product with high yield and purity .
Industrial Production Methods
In industrial settings, the production of Benzenesulfonamide, N,N-dichloro-4-methoxy- is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent product quality. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, N,N-dichloro-4-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the N,N-dichloro groups to amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and various substituted benzenesulfonamides. These products have their own unique applications in different fields .
Scientific Research Applications
Benzenesulfonamide, N,N-dichloro-4-methoxy- has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in targeting specific enzymes and pathways involved in disease processes.
Industry: It is utilized in the synthesis of dyes, photochemicals, and disinfectants
Mechanism of Action
The mechanism of action of Benzenesulfonamide, N,N-dichloro-4-methoxy- involves its interaction with specific molecular targets. For instance, it can inhibit the activity of carbonic anhydrase enzymes, which play a crucial role in various physiological processes. By binding to the active site of these enzymes, the compound disrupts their normal function, leading to therapeutic effects in conditions like cancer and bacterial infections .
Comparison with Similar Compounds
Similar Compounds
- Benzenesulfonamide, N,N-dichloro-2,3,4,5,6-pentafluoro-
- Benzenesulfonamide, N,N-dimethyl-
- Benzenesulfonamide, 4-methoxy-
- Benzenesulfonamide, 4-chloro-N-phenyl-
Uniqueness
Benzenesulfonamide, N,N-dichloro-4-methoxy- stands out due to its unique combination of the N,N-dichloro and 4-methoxy groups. This structural configuration imparts distinct chemical reactivity and biological activity, making it particularly valuable in specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
113780-49-7 |
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Molecular Formula |
C7H7Cl2NO3S |
Molecular Weight |
256.11 g/mol |
IUPAC Name |
N,N-dichloro-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C7H7Cl2NO3S/c1-13-6-2-4-7(5-3-6)14(11,12)10(8)9/h2-5H,1H3 |
InChI Key |
YZTOPKJWINQAGP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N(Cl)Cl |
Origin of Product |
United States |
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